molecular formula C11H10NO3- B1243093 3-(Indol-3-yl)lactate

3-(Indol-3-yl)lactate

Cat. No.: B1243093
M. Wt: 204.2 g/mol
InChI Key: XGILAAMKEQUXLS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-(indol-3-yl)lactate is a 2-hydroxy carboxylate that is the conjugate base of 3-(indol-3-yl)lactic acid. It has a role as a human metabolite. It derives from a lactate. It is a conjugate base of a 3-(indol-3-yl)lactic acid.

Scientific Research Applications

Antiplasmodial Properties

Research has shown that compounds related to 3-(Indol-3-yl)lactate have potential for antimalarial activity. For instance, a study by Mphahlele, Mmonwa, and Choong (2017) on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, a related compound, demonstrated in vitro antiplasmodial properties against the Plasmodium falciparum parasite. The mode of action was proposed to be through molecular docking of active compounds against parasite lactate dehydrogenase, hindering lactate entry and inhibiting the enzyme (Mphahlele, Mmonwa, & Choong, 2017).

Macrolactone Synthesis

Simonov et al. (2014) explored the synthesis of macrolactones using the bis-3,4(indol-1-yl)maleimide framework, which is structurally related to this compound. These compounds are significant in pharmaceutical chemistry due to their complex structures and potential therapeutic applications (Simonov et al., 2014).

Tryptophan 2,3-Dioxygenase Inhibition

A study by Abdel-Magid (2017) introduced novel 3-(indol-3-yl)pyridine derivatives, relevant to this compound, as inhibitors of Tryptophan 2,3-Dioxygenase (TDO-2). These compounds have potential applications in treating cancer, neurodegenerative disorders, chronic viral infections, depression, and obesity (Abdel-Magid, 2017).

Pharmaceutical Chemistry Applications

The synthesis and study of indole derivatives, which are structurally related to this compound, have been a focus in pharmaceutical chemistry. For example, research by Khalafi‐Nezhad et al. (2008) on bis(1H-indol-3-yl)methanes, compounds with similarities to this compound, revealed their pharmacological and biological properties, highlighting the synthesis methods and potential applications in drug development (Khalafi‐Nezhad et al., 2008).

Green Chemistry in Synthesis

Research by Brahmachari and Banerjee (2014) on the synthesis of 3,3-bis(indol-3-yl)indolin-2-ones demonstrates the application of green chemistry principles in the synthesis of compounds related to this compound. They used an eco-friendly and efficient method highlighting the importance of sustainable approaches in chemical synthesis (Brahmachari & Banerjee, 2014).

Bio-Based Green Solvents

A study by Dandia, Jain, and Laxkar (2013) utilized ethyl lactate, a bio-based green solvent, for the synthesis of spiro-oxindole derivatives, which indicates the role of eco-friendly solvents in synthesizing complex molecules, potentially including derivatives of this compound (Dandia, Jain, & Laxkar, 2013).

Properties

Molecular Formula

C11H10NO3-

Molecular Weight

204.2 g/mol

IUPAC Name

2-hydroxy-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/p-1

InChI Key

XGILAAMKEQUXLS-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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